molecular formula C4H10N2O4 B3046783 L-Aspartic acid, monoammonium salt CAS No. 130296-88-7

L-Aspartic acid, monoammonium salt

Cat. No. B3046783
CAS RN: 130296-88-7
M. Wt: 150.13 g/mol
InChI Key: BFXUWDKAQDARCA-DKWTVANSSA-N
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Description

L-Aspartic acid, monoammonium salt , also known as L-Aspartic acid monosodium salt monohydrate , is a compound with the chemical formula HO₂CCH₂CH(NH₂)CO₂Na · H₂O . It is a white crystalline powder that contains a single sodium ion (Na⁺) and a water molecule (H₂O) as a hydrate. This compound is derived from the natural amino acid L-aspartic acid and is commonly used in various applications, including biopharmaceutical processing .


Synthesis Analysis

The synthesis of L-Aspartic acid, monoammonium salt involves the reaction between L-aspartic acid and sodium hydroxide (NaOH) . The carboxyl group of L-aspartic acid reacts with NaOH, resulting in the formation of the sodium salt. The monohydrate form indicates that one water molecule is associated with each sodium ion in the crystal lattice .


Molecular Structure Analysis

The molecular structure of L-Aspartic acid, monoammonium salt consists of an aspartic acid backbone (HO₂CCH₂CH(NH₂)CO₂) with a sodium ion (Na⁺) and a water molecule (H₂O) attached. The sodium ion provides charge balance, and the water molecule contributes to the hydrate form. The compound exhibits chirality due to the presence of the L-aspartic acid moiety .

Scientific Research Applications

Inhibition of Cardiac Enzymes

L-Aspartic acid and its salts, including the monoammonium salt, have been studied for their impact on cardiac enzymes. A study by Fedelešová, Džurba, and Ziegelhöffer (1975) found that D,L-aspartic acid and its potassium and magnesium salts inhibit the (Na+ + K+)-ATPase activity of the dog heart microsomal fraction enriched with sarcolemma. This effect is relevant for understanding cardiac enzyme regulation and potential therapeutic interventions in cardiac failure (Fedelešová, Džurba, & Ziegelhöffer, 1975).

Novel Hydrogels Synthesis

L-Aspartic acid has been used in the synthesis of novel hydrogels. Vakili and Rahneshin (2013) explored its application in developing temperature-responsive, pH-sensitive hydrogels with superabsorbency properties. These hydrogels, characterized by various techniques, have potential applications in drug delivery systems (Vakili & Rahneshin, 2013).

Biomineralization Studies

Tong et al. (2004) investigated the role of aspartic acid in the nucleation and growth of calcium carbonate, a key process in biomineralization. Their findings contribute to the understanding of the interaction between organic molecules and mineral formation, offering insights into new material synthesis strategies (Tong et al., 2004).

Enzymatic Synthesis Applications

L-Aspartic acid is also important in enzymatic synthesis processes. Veetil et al. (2013) explored its use in the enzymatic synthesis of N-substituted aspartic acids, which are crucial in the production of pharmaceuticals and other bioactive compounds. Their research contributes to the development of more efficient synthesis methods for these compounds (Veetil et al., 2013).

Chiral Sensing Applications

Zhao, Wang, and Zhang (2017) demonstrated the use of L-aspartic acid in the development of a homochiral metal-organic framework for enantioselective recognition of amino acids. This application is significant in chiral sensing and analytical chemistry (Zhao, Wang, & Zhang, 2017).

properties

IUPAC Name

azanium;(3S)-3-amino-4-hydroxy-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.H3N/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H3/t2-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXUWDKAQDARCA-DKWTVANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130296-88-7, 159659-81-1
Details Compound: L-Aspartic acid, homopolymer, ammonium salt
Record name L-Aspartic acid, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130296-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: L-Aspartic acid, homopolymer, ammonium salt
Record name L-Aspartic acid, homopolymer, ammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159659-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Aspartic acid, monoammonium salt

CAS RN

130296-88-7
Record name Monoammonium aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130296887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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